2-(Azidomethyl)bicyclo[2.2.2]octane
Description
Properties
IUPAC Name |
2-(azidomethyl)bicyclo[2.2.2]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-12-11-6-9-5-7-1-3-8(9)4-2-7/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYVOGFNJLVBBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)bicyclo[2.2.2]octane typically involves the introduction of an azidomethyl group to the bicyclo[2.2.2]octane core. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the bicyclo[2.2.2]octane is replaced by an azide ion. This can be achieved using sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) under mild heating conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve safety when handling azides .
Chemical Reactions Analysis
Types of Reactions: 2-(Azidomethyl)bicyclo[2.2.2]octane can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile compounds.
Reduction: Reduction of the azide group can yield amines.
Substitution: The azidomethyl group can participate in substitution reactions to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under controlled conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can react with the azidomethyl group under mild conditions.
Major Products:
Oxidation: Nitro or nitrile derivatives.
Reduction: Primary amines.
Substitution: Various substituted bicyclo[2.2.2]octane derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Azidomethyl)bicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(Azidomethyl)bicyclo[2.2.2]octane largely depends on the specific application and the chemical environment. In bioconjugation, the azide group can undergo a click reaction with alkynes to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable in various chemical and biological applications .
Comparison with Similar Compounds
Table 1: Comparative Data of Bicyclo[2.2.2]octane Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | clogP* | logD* | Key Functional Features |
|---|---|---|---|---|---|
| Bicyclo[2.2.2]octane | C₈H₁₂ | 108.18 | 3.6† | 2.7† | Parent hydrocarbon |
| 2-Methylbicyclo[2.2.2]octane | C₉H₁₄ | 122.21 | 3.3‡ | 2.6‡ | Lipophilic methyl substituent |
| 2-Oxabicyclo[2.2.2]octane | C₇H₁₀O | 110.16 | 2.6† | 1.8† | Ether oxygen reduces lipophilicity |
| 2-(Azidomethyl)bicyclo[2.2.2]octane (hypothetical) | C₉H₁₃N₃ | 163.22 | ~2.8–3.0 | ~2.0–2.3 | Polar azide group enhances reactivity |
*clogP (calculated octanol-water partition coefficient) and logD (pH-dependent distribution coefficient) values are inferred from structural analogs. †Data from phenyl-to-bicyclo bioisostere replacement studies . ‡Estimated based on methyl group contributions.
Key Observations :
- The azidomethyl group increases polarity compared to methyl, lowering lipophilicity (clogP ~2.8–3.0 vs. 3.3 for methyl), though less than 2-oxabicyclo[2.2.2]octane (clogP 2.6) .
- The azide’s electron-withdrawing nature may reduce metabolic stability but enables selective bioconjugation .
Reactivity and Stability
- Radical Stability: Substituents like selenophenyl esters stabilize radicals, favoring bicyclo[3.2.1]octene formation . Azides, however, may promote alternative pathways due to their electrophilic nature.
- Steric Effects : 1,4-Disubstituted bicyclo[2.2.2]octanes exhibit steric hindrance at reaction sites, which could limit azide participation in bulky environments .
- Functional Group Reactivity : The azide group enables click reactions, contrasting with inert methyl or hydrolyzable ester groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
